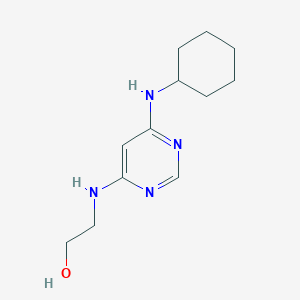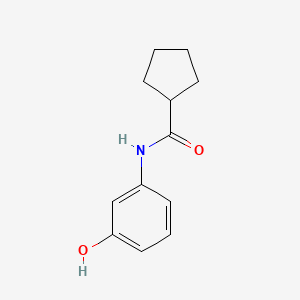
tert-butyl 5-formyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 5-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-formylpyrazole with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 5-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products Formed
Oxidation: 1,1-Dimethylethyl 3-carboxy-1H-pyrazole-5-carboxylate.
Reduction: 1,1-Dimethylethyl 3-hydroxymethyl-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
tert-butyl 5-formyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 5-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. The formyl and carboxylate groups can interact with amino acid residues in the active site, leading to inhibition or modulation of the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the formyl and carboxylate groups.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylate: A pyrazole derivative with a different alkyl group and ester functionality.
Uniqueness
tert-butyl 5-formyl-1H-pyrazole-3-carboxylate is unique due to the presence of both formyl and carboxylate groups, which provide additional reactivity and potential for diverse applications. The tert-butyl group also adds steric hindrance, which can influence the compound’s reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
tert-butyl 5-formyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)7-4-6(5-12)10-11-7/h4-5H,1-3H3,(H,10,11) |
Clave InChI |
DVBJWZRNBWIPCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NNC(=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
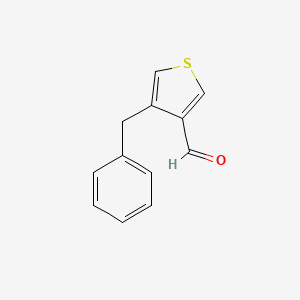
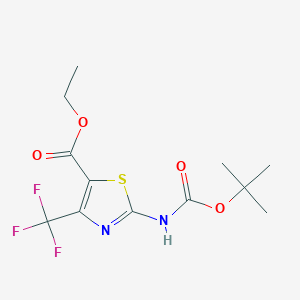
![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
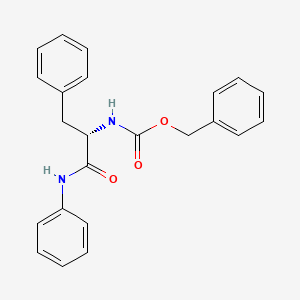
![5-Iodothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8462044.png)
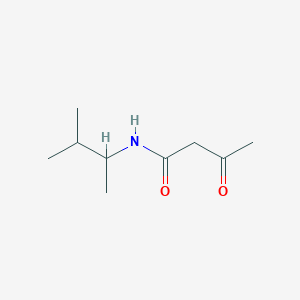
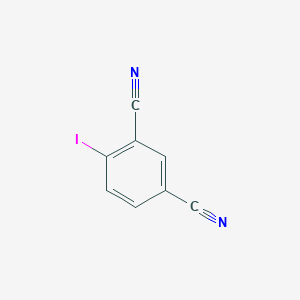
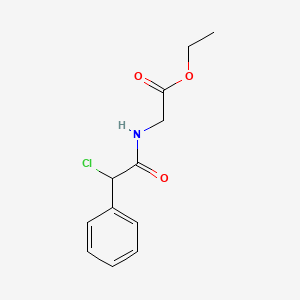
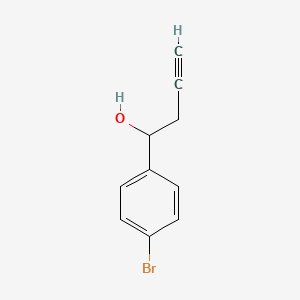
![4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)
![5-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8462094.png)
